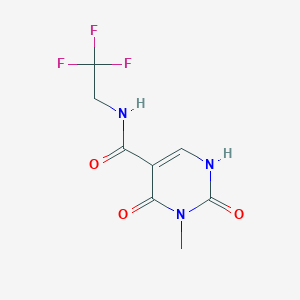
3-methyl-2,4-dioxo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions. For example, compounds with similar structures have been synthesized using solution-phase combinatorial methodology, indicating the versatility of synthetic approaches for pyrimidine derivatives. The introduction of functional groups, such as fluorine or trifluoromethyl groups, and modifications at various positions on the pyrimidine ring, are critical for achieving desired activities and properties (Palanki et al., 2000). Additionally, Biginelli reaction has been employed for the synthesis of tetrahydropyrimidine derivatives, showcasing a method for constructing complex molecules from simpler precursors (Gein et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using various spectroscopic methods. Crystal structure analyses provide insights into the molecular conformation and intermolecular interactions, which are essential for understanding the compound's physical and chemical behaviors (Lavanya Rajarajeswari G. et al., 2020).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. For example, dehydrogenation reactions can convert tetrahydropyrimidines to dihydropyrimidines, indicating the flexibility of these cores in chemical transformations (Memarian & Soleymani, 2011).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research in the field of organic chemistry has led to the synthesis of novel heterocyclic compounds derived from similar pyrimidine structures, demonstrating applications in the development of anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized, showcasing potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Fluorinated Pyrimidine Analogues
The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid highlights the importance of fluorinated compounds in medicinal chemistry, offering insights into the design of new drugs with improved pharmacological properties. These compounds exhibit orthogonal intramolecular C–F···C=O interactions, suggesting a role in stabilizing specific molecular conformations (Sukach et al., 2015).
Inhibition of Gene Expression
Studies on the structure-activity relationship of pyrimidine derivatives have led to the identification of compounds inhibiting NF-kappaB and AP-1 gene expression. Such research is crucial for developing new therapeutic agents targeting these transcription factors involved in inflammatory and cancer processes (Palanki et al., 2000).
Metabolic Studies
Research involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the metabolism and disposition of potent HIV integrase inhibitors. This highlights the application of pyrimidine derivatives in antiviral therapy and the use of advanced spectroscopic techniques in drug discovery (Monteagudo et al., 2007).
Catalytic Synthesis
The use of sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction demonstrates the role of pyrimidine derivatives in organic synthesis, offering a pathway to efficiently produce compounds with potential biological activity (Gein et al., 2018).
Propiedades
IUPAC Name |
3-methyl-2,4-dioxo-N-(2,2,2-trifluoroethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O3/c1-14-6(16)4(2-12-7(14)17)5(15)13-3-8(9,10)11/h2H,3H2,1H3,(H,12,17)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIDLVNTWABTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

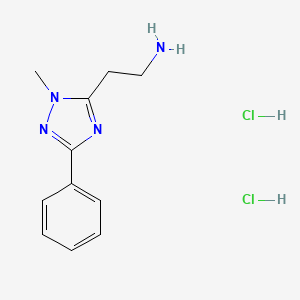
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)
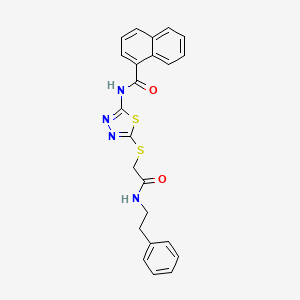
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)
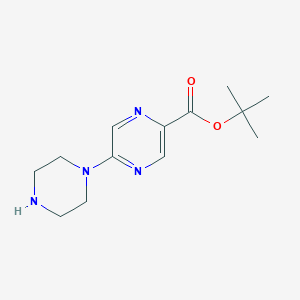
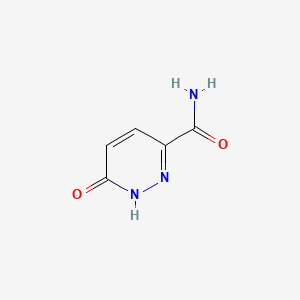

![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)